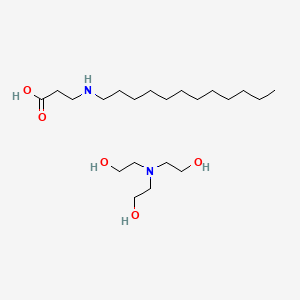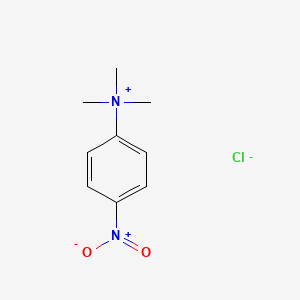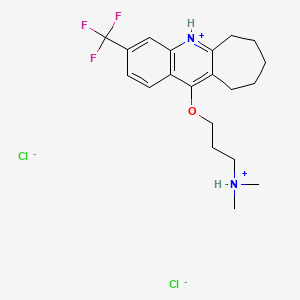
Dipotassium tetrachlorocadmate(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipotassium tetrachlorocadmate(2-) is an inorganic compound with the chemical formula CdCl₄K₂ . It is a cadmium-based compound where cadmium is coordinated with four chloride ions and two potassium ions. This compound is known for its unique structural and chemical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipotassium tetrachlorocadmate(2-) can be synthesized through the reaction of cadmium chloride with potassium chloride in an aqueous solution. The reaction typically involves dissolving cadmium chloride and potassium chloride in water, followed by slow evaporation of the solvent to obtain the crystalline product.
Industrial Production Methods
While specific industrial production methods for dipotassium tetrachlorocadmate(2-) are not widely documented, the general approach involves similar principles as laboratory synthesis but on a larger scale. This includes the controlled mixing of cadmium chloride and potassium chloride solutions, followed by crystallization and purification processes to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dipotassium tetrachlorocadmate(2-) primarily undergoes substitution reactions due to the presence of chloride ligands. It can also participate in complexation reactions with other ligands.
Common Reagents and Conditions
Substitution Reactions: These reactions often involve reagents such as silver nitrate (AgNO₃) or other halide salts, where chloride ions are replaced by other anions.
Complexation Reactions: Ligands such as ammonia (NH₃) or ethylenediamine (en) can form complexes with cadmium, altering the coordination environment.
Major Products
The major products of these reactions depend on the specific reagents used. For example, reacting dipotassium tetrachlorocadmate(2-) with silver nitrate would yield silver chloride (AgCl) and a cadmium complex with the remaining ligands.
Scientific Research Applications
Dipotassium tetrachlorocadmate(2-) has several applications in scientific research:
Chemistry: It is used in the study of coordination chemistry and the synthesis of new cadmium-based complexes.
Biology and Medicine: Research into the biological effects of cadmium compounds often involves dipotassium tetrachlorocadmate(2-) as a model compound.
Industry: It is used in the development of materials with specific optical and electronic properties, such as in the fabrication of semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of dipotassium tetrachlorocadmate(2-) involves its ability to form stable complexes with various ligands. The cadmium ion in the compound can interact with biological molecules, potentially disrupting cellular processes. The exact molecular targets and pathways depend on the specific context of its use, such as in biological systems or material science applications.
Comparison with Similar Compounds
Similar Compounds
- Dipotassium tetrachlorozincate(2-)
- Dipotassium tetrachloromercurate(2-)
- Dipotassium tetrachloroplumbate(2-)
Comparison
Dipotassium tetrachlorocadmate(2-) is unique due to the specific properties of cadmium, such as its electronic configuration and coordination chemistry. Compared to similar compounds like dipotassium tetrachlorozincate(2-) or dipotassium tetrachloromercurate(2-), dipotassium tetrachlorocadmate(2-) exhibits distinct reactivity and stability profiles, making it particularly useful in certain research and industrial applications.
Properties
CAS No. |
20648-91-3 |
|---|---|
Molecular Formula |
CdCl4K2 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
dipotassium;tetrachlorocadmium(2-) |
InChI |
InChI=1S/Cd.4ClH.2K/h;4*1H;;/q+2;;;;;2*+1/p-4 |
InChI Key |
PFHUGWGQVBBSMN-UHFFFAOYSA-J |
Canonical SMILES |
Cl[Cd-2](Cl)(Cl)Cl.[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[4-(Diethylamino)phenyl][4-(diethyliminio)cyclohexa-2,5-dien-1-ylidene]methyl}naphthalene-2,7-disulfonate](/img/structure/B13732867.png)
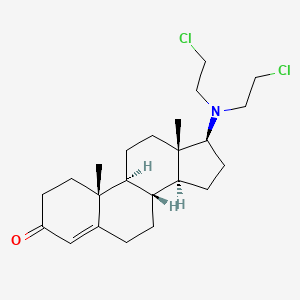
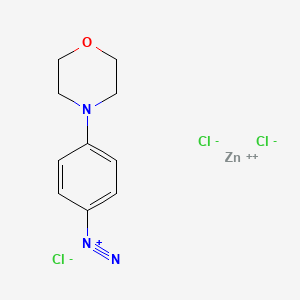

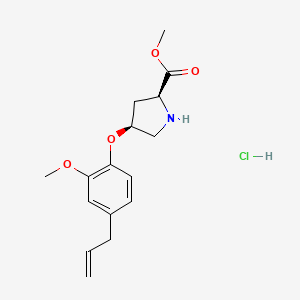
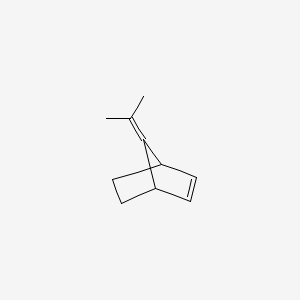
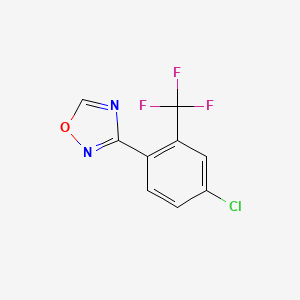
![3-[(5Z)-2-[[3-(2-carboxyethyl)-5-(2,5-dihydro-1H-pyrrol-2-ylmethyl)-1H-pyrrol-2-yl]methylidene]-5-(3,4-dihydro-2H-pyrrol-5-ylmethylidene)pyrrol-3-yl]propanoic acid](/img/structure/B13732907.png)
